(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a chlorine atom at position 5 and a methylsulfanyl group at position 2. The pyrimidine moiety is linked via a methanone bridge to a piperidine ring, which is further substituted at position 3 with a 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole group. The chlorine and methylsulfanyl groups may enhance lipophilicity and binding affinity, while the fused pyrrolotriazole-piperidine system could influence pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6OS/c1-25-16-18-8-11(17)13(19-16)15(24)22-6-2-4-10(9-22)14-21-20-12-5-3-7-23(12)14/h8,10H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSRDRZPHHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCC(C2)C3=NN=C4N3CCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Piperidine moiety : Enhances solubility and bioavailability.
- Triazole component : Known for its role in inhibiting specific enzymes involved in cancer progression.
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Viability Assays : The compound was tested against multiple cancer cell lines, yielding GI50 values ranging from 29 nM to 78 nM . These values indicate potent inhibition of cell growth at low concentrations .
| Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung) | 35 |
| MCF-7 (Breast) | 31 |
| HeLa (Cervical) | 42 |
| HCT116 (Colon) | 48 |
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of the EGFR/BRAF pathways , crucial for tumor growth and survival. The compound showed IC50 values against EGFR ranging from 68 nM to 89 nM , suggesting that it is a competitive inhibitor similar to established EGFR inhibitors like erlotinib .
Study on Anticancer Properties
In a controlled study involving various synthesized derivatives of the compound, it was found that those with the piperidine moiety exhibited enhanced activity compared to their counterparts without it. The most potent derivative demonstrated an IC50 value of 68 nM , outperforming standard treatments in specific assays .
Antioxidant Activity
Another aspect of the compound's profile is its antioxidant activity. A derivative of this compound was shown to possess antioxidant properties significantly higher than other tested compounds, indicating potential benefits in oxidative stress-related diseases .
Safety and Toxicity Profile
Preliminary toxicity assessments indicated that the compound does not exhibit cytotoxic effects at concentrations that inhibit cancer cell proliferation. In a study involving MCF-10A cells, cell viability remained above 87% at concentrations up to 50 µM , suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Differences:
Pyrimidine-Based Analogues: Example: (5-Chloro-2-methylpyrimidin-4-yl)-[4-(piperazin-1-yl)phenyl]methanone.
- Difference: Replaces the methylsulfanyl group with a methyl group and substitutes the pyrrolotriazole-piperidine system with a piperazine-phenyl group. Example: Compounds described in (ferroptosis-inducing agents, FINs).
- However, the target compound’s pyrrolotriazole moiety may confer unique interactions with iron-dependent enzymes or glutathione peroxidase 4 (GPX4) .
Pyrrolotriazole-Containing Analogues :
- Example : (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate ().
- Difference: Features a pyrrolopyrazine core instead of pyrrolotriazole, with a pyridinyl substituent.
Piperidine-Linked Compounds :
- Example : Alpelisib (PI3Kα inhibitor).
- Comparison: Alpelisib uses a pyrimidine scaffold linked to a piperidine group but lacks the sulfur-containing substituents and fused triazole system. This structural divergence may limit cross-reactivity with phosphoinositide 3-kinase (PI3K) pathways, suggesting the target compound has a distinct mechanism .
Table 1: Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Selectivity Profile: highlights that certain ferroptosis-inducing pyrimidine derivatives exhibit higher toxicity in oral squamous cell carcinoma (OSCC) cells than in normal cells. The target compound’s methylsulfanyl group may enhance membrane permeability, while the pyrrolotriazole could stabilize interactions with GPX4 or iron-responsive elements, mimicking FIN behavior .
- Limitations: No direct in vitro or in vivo data for the target compound were found in the provided evidence. Structural parallels suggest testable hypotheses, such as GPX4 inhibition or kinase modulation, but empirical validation is required.
Q & A
Q. What are the common synthetic routes for constructing the pyrimidine core in this compound?
The pyrimidine core can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine derivatives are often prepared by reacting thiomethylating agents (e.g., NaSMe) with halogenated pyrimidines under reflux in polar solvents like acetic acid . The chloro and methylsulfanyl substituents are introduced sequentially, with careful control of stoichiometry to avoid over-substitution.
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H, ¹³C) : Essential for confirming the substitution pattern on the pyrimidine and pyrrolotriazole rings. Aromatic protons in the pyrimidine ring typically appear as doublets in δ 7.5–8.5 ppm, while methylsulfanyl groups resonate near δ 2.5 ppm .
- LC-MS : Validates molecular weight and detects intermediates during multi-step synthesis. High-resolution MS is recommended for distinguishing isotopic patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. How is the pyrrolo[2,1-c][1,2,4]triazole moiety synthesized?
The pyrrolotriazole can be synthesized via cyclization of hydrazine derivatives with nitriles or via metal-catalyzed annulation. For example, hydrazine precursors react with nitriles under acidic conditions to form the triazole ring, followed by palladium-catalyzed intramolecular coupling to establish the fused pyrrole system .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in pyrrolotriazole formation?
Steric hindrance from substituents (e.g., methyl groups) directs cyclization to the less hindered position. For example, bulky nitriles (e.g., t-BuCN) stabilize intermediates during zirconium-mediated Si–C bond cleavage, enabling selective formation of silacycles, a strategy adaptable to nitrogen heterocycles . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .
Q. What role do transition metals play in coupling the pyrimidine and piperidine units?
- Palladium Catalysts : Enable Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-amine bond formation. For instance, Pd(OAc)₂ with Xantphos ligand facilitates C–N coupling between halogenated pyrimidines and piperidine derivatives .
- Copper Catalysts : Promote Ullmann-type couplings under milder conditions but with lower yields. Optimization requires ligand screening (e.g., 1,10-phenanthroline) to enhance efficiency .
Q. How can molecular docking predict the compound’s biological targets?
Molecular docking (e.g., AutoDock Vina) screens the compound against protein databases (e.g., kinases, GPCRs) by analyzing binding affinity and pose validation. The pyrimidine and triazole moieties often interact with ATP-binding pockets via hydrogen bonding (e.g., pyrimidine N1 with backbone amides) . ADME analysis (SwissADME) predicts bioavailability, prioritizing derivatives with LogP <5 and ≤10 rotatable bonds .
Q. What strategies stabilize reactive intermediates during synthesis?
- Low-Temperature Quenching : Intermediates like enolates or Grignard reagents are stabilized at –78°C in THF or Et₂O .
- Bulky Protecting Groups : t-Butyl or trityl groups reduce side reactions during piperidine functionalization .
- In Situ Monitoring : ReactIR or LC-MS tracks transient species, enabling timely quenching .
Data Contradictions and Resolution
Discrepancies in reported catalytic efficiencies for C–N coupling
- Conflict : Pd catalysts yield higher efficiency (90%) in some studies but only 60% in others .
- Resolution : Variability arises from ligand choice (e.g., Xantphos vs. BINAP) and solvent polarity. Polar aprotic solvents (DMF) enhance Pd stability, while non-polar solvents (toluene) favor Cu-mediated reactions .
Divergent regioselectivity in triazole cyclization
- Conflict : Hydrazine cyclization yields 1,2,4-triazole in acidic conditions but 1,2,3-triazole under basic conditions .
- Resolution : pH controls protonation of the hydrazine precursor, directing cyclization via different transition states. DFT calculations validate pH-dependent pathways .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen catalysts, temperatures, and solvents .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Computational Workflow : Combine docking with molecular dynamics (MD) simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
